molecular formula C10H5F3O2S B180705 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 244126-64-5

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B180705
CAS RN: 244126-64-5
M. Wt: 246.21 g/mol
InChI Key: ROIKYRUNAMGSHG-UHFFFAOYSA-N
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Description

The compound “5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid” belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom. Carboxylic acids are organic compounds containing a carboxyl functional group (-COOH).


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the carboxylic acid group to the benzothiophene backbone. This could potentially be achieved through various organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzothiophene ring, the electron-withdrawing trifluoromethyl group, and the polar carboxylic acid group. These functional groups could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The carboxylic acid group is also reactive and can participate in a variety of reactions, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylic acid group could contribute to its acidity .

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), including derivatives similar to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, play a crucial role in supramolecular chemistry. Their simple structure combined with an understanding of their supramolecular self-assembly behavior makes them useful in applications spanning from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the compound's versatility in the field of nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Environmental Biodegradability

Polyfluoroalkyl chemicals, which include compounds like 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, are extensively used in various industrial applications. These chemicals can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising environmental concerns. A detailed review of environmental biodegradability studies highlights the need for understanding the degradation pathways and the formation of degradation intermediates and products of such polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Microbial Degradation and Industrial Applications

The carboxylic acid functionality, as found in 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, is of interest due to its versatility as precursors for various industrial chemicals. Understanding the impact of these acids on microbes like E. coli and S. cerevisiae is crucial, as these acids can inhibit microbial growth at concentrations below desired yield and titer. The study of microbial inhibition by carboxylic acids is significant in identifying metabolic engineering strategies to increase microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Solvent Development for Carboxylic Acid Extraction

The extraction of carboxylic acids from aqueous streams is a significant area of interest, with applications in creating bio-based plastics. Research on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids like 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid offers insights into improving traditional solvent systems and exploring new ones like ionic liquids. This work is crucial for advancing the technology for acid extractions, especially considering the growing desire to produce organic acids through fermentative routes (Sprakel & Schuur, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some trifluoromethyl-containing compounds are known to inhibit certain enzymes, which could potentially be a mechanism of action if this compound were to be used as a drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing trifluoromethyl groups can be hazardous and may cause skin and eye irritation, and respiratory discomfort .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the presence of the trifluoromethyl and carboxylic acid groups, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIKYRUNAMGSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382414
Record name 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

CAS RN

244126-64-5
Record name 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 300 mg of methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, 66 mg of lithium hydroxide monohydrate, 2 ml of water and 6 ml of methanol was stirred at 75° C. for 1 hour. The reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. To the residue was added water, and then washed with tert-butyl methyl ether 3 times. To the aqueous layer was added concentrated hydrochloric acid, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 280 mg of 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (the present compound 1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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